
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine hydrochloride: is a synthetic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a 4-chloro-2,5-dimethoxyphenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Substitution with 4-chloro-2,5-dimethoxyphenyl Group:
Introduction of the Amine Group: The amine group can be introduced via reductive amination or other amination reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine and alcohol derivatives.
Substitution Products: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying reaction mechanisms involving cyclopropane derivatives.
Biology
Biological Activity Studies: The compound can be used to study the biological activity of cyclopropane derivatives, including their interactions with enzymes and receptors.
Medicine
Pharmaceutical Research: It may be investigated for potential therapeutic applications, such as its effects on neurological or cardiovascular systems.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions. The compound’s structural features, such as the cyclopropane ring and aromatic substituents, play a crucial role in its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine: The free base form of the compound.
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine acetate: An acetate salt form.
rac-(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine sulfate: A sulfate salt form.
Uniqueness
The hydrochloride salt form of the compound is unique due to its enhanced solubility in water, which can be advantageous for certain applications. Additionally, the presence of the 4-chloro-2,5-dimethoxyphenyl group imparts specific chemical and biological properties that distinguish it from other cyclopropane derivatives.
Propiedades
Fórmula molecular |
C11H15Cl2NO2 |
|---|---|
Peso molecular |
264.14 g/mol |
Nombre IUPAC |
(1R,2S)-2-(4-chloro-2,5-dimethoxyphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-14-10-5-8(12)11(15-2)4-7(10)6-3-9(6)13;/h4-6,9H,3,13H2,1-2H3;1H/t6-,9+;/m0./s1 |
Clave InChI |
AKLNOMCWKBTHHK-RDNZEXAOSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1[C@@H]2C[C@H]2N)OC)Cl.Cl |
SMILES canónico |
COC1=CC(=C(C=C1C2CC2N)OC)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



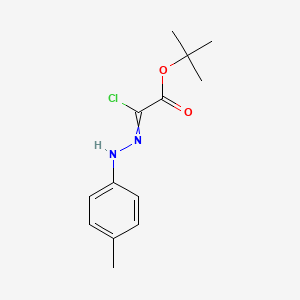
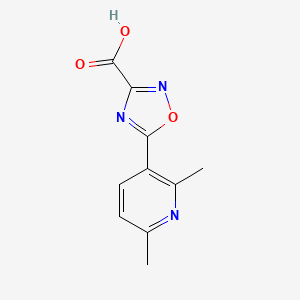
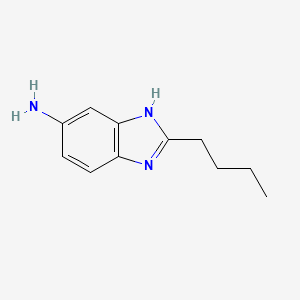
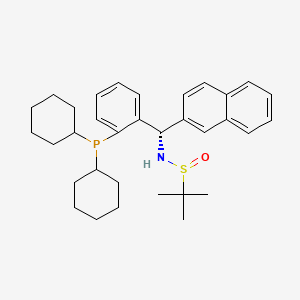
![4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13643117.png)
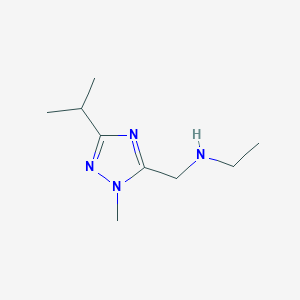
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)

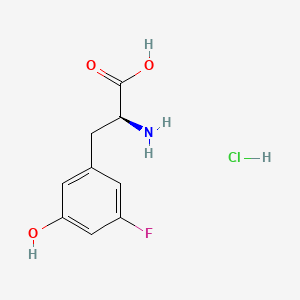
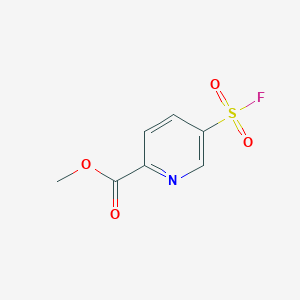


![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B13643164.png)
